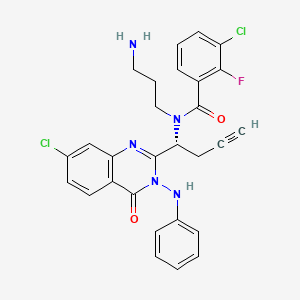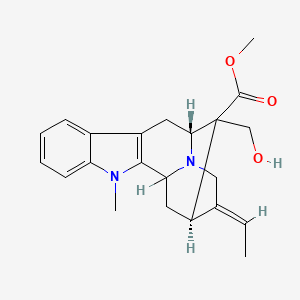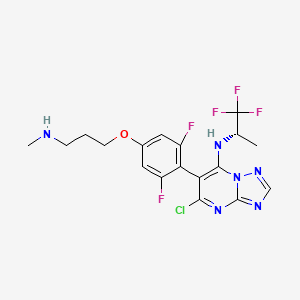
Cevipabulin
説明
Cevipabulin, also known as TTI-237, is a synthetic tubulin inhibitor with potential antineoplastic activity . It has been used in clinical trials investigating the treatment of advanced malignant solid tumors . Cevipabulin appears to bind at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization .
Molecular Structure Analysis
Cevipabulin has a molecular formula of C18H18ClF5N6O and a molecular weight of 464.8 g/mol . The IUPAC name for Cevipabulin is 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .科学的研究の応用
Antitumor Clinical Candidate
Cevipabulin is an oral microtubule-active antitumor clinical candidate . It has been used in trials studying the treatment and educational/counseling/training of Tumors and Neoplasms .
Microtubule Stabilization
Cevipabulin is widely accepted as a microtubule-stabilizing agent . It binds to the vinblastine site on β-tubulin . The velocity of cevipabulin-stabilized microtubules was significantly higher than that of paclitaxel-stabilized microtubules .
Novel Binding Site on α-Tubulin
In addition to binding to the vinblastine site, cevipabulin also binds to a novel site on α-tubulin . This site is located at the region spatially corresponding to the vinblastine site on β-tubulin .
Tubulin Degradation
Cevipabulin promotes tubulin degradation through interaction of the non-exchangeable GTP to reduce tubulin stability . This is a unique site-dependent function of cevipabulin .
Tubulin Protofilament Polymerization
Cevipabulin binding to the vinblastine site enhances longitudinal interactions but inhibits lateral interactions of tubulins . This induces tubulin protofilament polymerization .
Tubulin Aggregate Formation
The enhanced longitudinal interactions and inhibited lateral interactions of tubulins due to cevipabulin binding to the vinblastine site lead to the tangling of tubulins into irregular aggregates .
Insights into Microtubule Dynamic Instability
The structure of the tubulin-cevipabulin complex provides insights into microtubule dynamic instability . It is an intermediate between “bent” and “straight” tubulins .
Potential for Nanotechnology Applications
The differences in mechanical and dynamic properties of cevipabulin-stabilized microtubules compared to other microtubule-stabilizing agents could widen their applications in nanotechnology .
将来の方向性
作用機序
Target of Action
Cevipabulin, a novel synthetic molecule, primarily targets microtubules in cells . Microtubules, composed of αβ-tubulin heterodimers, are crucial structural and regulatory components of cells . They play key roles in many important cellular events, especially cell division .
Mode of Action
Cevipabulin appears to bind at the vinca site on β-tubulin, but it also exhibits some properties similar to those of taxane-site ligands, such as enhancing tubulin polymerization . Interestingly, in addition to binding to the vinblastine site, cevipabulin also binds to a new site on α-tubulin . This new site is responsible for its tubulin degradation effect .
Biochemical Pathways
Cevipabulin affects the microtubule assembly pathway . It enhances the longitudinal interactions but inhibits the lateral interactions of tubulins, thus inducing tubulin protofilament polymerization . This leads to the tangling of tubulins into irregular aggregates .
Pharmacokinetics
It is known that cevipabulin isstable and water-soluble , and can be administered intravenously or orally in saline . These properties suggest that Cevipabulin may have good bioavailability, but more research is needed to confirm this.
Result of Action
Cevipabulin’s binding to the new site on α-tubulin pushes the αT5 loop outward, making the nonexchangeable GTP exchangeable . This reduces the stability of tubulin, leading to its destabilization and degradation . As a result, Cevipabulin promotes cell death by interfering with the crucial structural and regulatory function of microtubules in cells .
特性
IUPAC Name |
5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPCOQWSYNWLU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF5N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233997 | |
| Record name | Cevipabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cevipabulin | |
CAS RN |
849550-05-6 | |
| Record name | Cevipabulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevipabulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cevipabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEVIPABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine](/img/structure/B1684013.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)
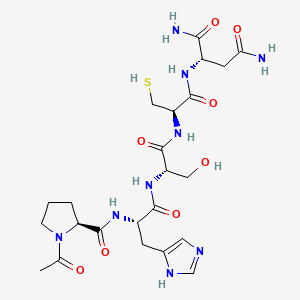

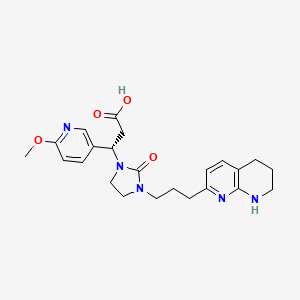
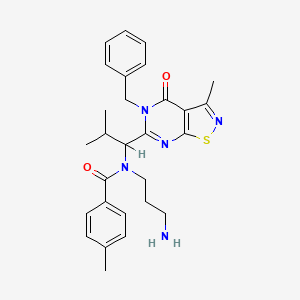
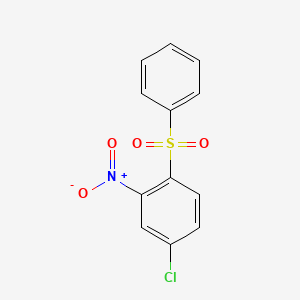
![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)
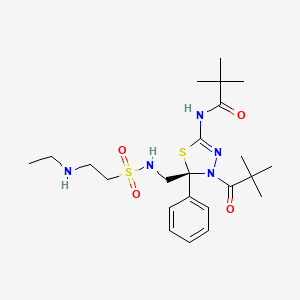
![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)
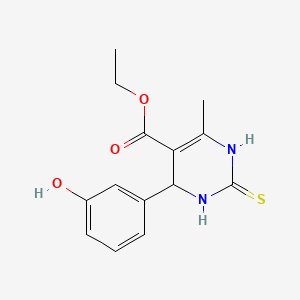
![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)
